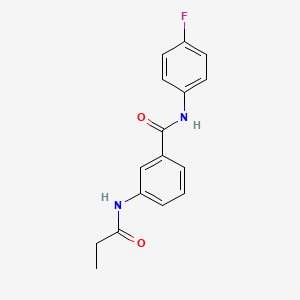![molecular formula C22H24N4O4S B4171368 4-(2,3-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}butanamide](/img/structure/B4171368.png)
4-(2,3-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}butanamide
Descripción general
Descripción
4-(2,3-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}butanamide, also known as GW 501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was first synthesized in the late 1990s by GlaxoSmithKline and was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, its potential as a performance-enhancing drug has also been explored, leading to its ban by the World Anti-Doping Agency in 2009.
Mecanismo De Acción
4-(2,3-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}butanamide 501516 activates PPAR-delta, a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. Activation of PPAR-delta leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function. It also has anti-inflammatory and antioxidant effects, reducing oxidative stress and inflammation in various tissues.
Biochemical and physiological effects:
In addition to its metabolic and cardiovascular effects, 4-(2,3-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}butanamide 501516 has also been shown to have neuroprotective effects, improving cognitive function and reducing neuroinflammation in animal models of Alzheimer's disease. It also has anti-tumor effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. However, its potential as a performance-enhancing drug has also been explored, with some studies suggesting that it can improve endurance and muscle performance in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,3-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}butanamide 501516 is a powerful tool for studying the role of PPAR-delta in metabolism, cardiovascular disease, and other physiological processes. Its selectivity for PPAR-delta and lack of significant side effects make it an attractive candidate for preclinical studies. However, its potential as a performance-enhancing drug raises ethical concerns and limits its use in human studies.
Direcciones Futuras
Future research on 4-(2,3-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}butanamide 501516 could focus on its potential therapeutic applications in metabolic and cardiovascular diseases, as well as its neuroprotective and anti-tumor effects. Further studies are also needed to elucidate its mechanism of action and potential side effects, as well as its potential as a performance-enhancing drug.
Aplicaciones Científicas De Investigación
4-(2,3-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}butanamide 501516 has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases. It has been shown to improve glucose metabolism, reduce insulin resistance, and decrease triglyceride levels in animal models of obesity and diabetes. It also has cardioprotective effects, reducing inflammation and oxidative stress in the heart.
Propiedades
IUPAC Name |
4-(2,3-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-16-6-3-7-20(17(16)2)30-15-4-8-21(27)25-18-9-11-19(12-10-18)31(28,29)26-22-23-13-5-14-24-22/h3,5-7,9-14H,4,8,15H2,1-2H3,(H,25,27)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUDUKQZHQJVMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-methyl-N-{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B4171297.png)
![7-(2,3-dimethoxyphenyl)-5-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4171300.png)
![ethyl 4-cyano-3-methyl-5-[({[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4171301.png)

amino]benzamide](/img/structure/B4171310.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4171312.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4171319.png)
![4-{3-[(4-phenyl-1,3-thiazol-2-yl)thio]propanoyl}morpholine](/img/structure/B4171327.png)
![5-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4171328.png)
![2-[2-methoxy-4-(3,3,6,6,10-pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B4171333.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4171348.png)
![1-(2-fluorophenyl)-6,7-dimethyl-2-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4171360.png)